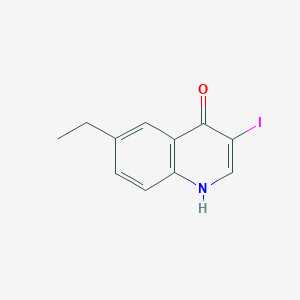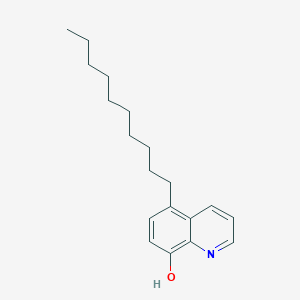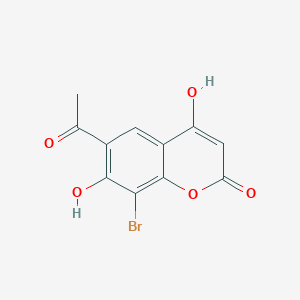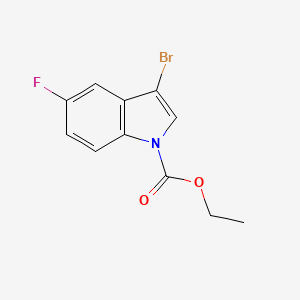
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups
Preparation Methods
The synthesis of 2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 4-ethoxybenzaldehyde with 2-hydroxy-4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone include:
4-Methoxyphenylacetic acid: Used as an intermediate in pharmaceuticals and organic synthesis.
3-Hydroxy-4-methoxycinnamic acid: Known for its role in plant metabolism and potential health benefits.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl):
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-3-21-13-6-4-12(5-7-13)10-16(18)15-9-8-14(20-2)11-17(15)19/h4-9,11,19H,3,10H2,1-2H3 |
InChI Key |
VBCOJGGZSNQMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


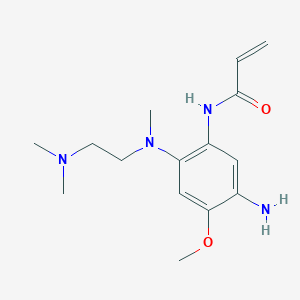
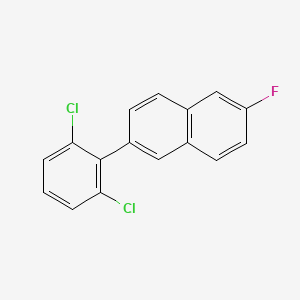


![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
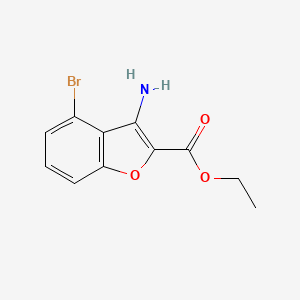


![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)
